molecular formula C18H13N3O4 B5604559 3-hydroxy-N'-(4-nitrobenzylidene)-2-naphthohydrazide

3-hydroxy-N'-(4-nitrobenzylidene)-2-naphthohydrazide

Cat. No. B5604559
M. Wt: 335.3 g/mol
InChI Key: DHCRVZJQOJEOAB-YBFXNURJSA-N
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Description

Synthesis Analysis

The synthesis of hydrazide compounds, including those with 4-nitrobenzylidene substituents, often involves condensation reactions between appropriate hydrazides and aldehydes or ketones. These reactions typically yield Schiff bases, characterized by their C=N double bond. The synthesis process may vary based on the starting materials and desired substitution patterns, aiming for high yield and purity of the product (Davinder Kumar et al., 2011).

Molecular Structure Analysis

The molecular structure of hydrazide compounds, including 3-hydroxy-N'-(4-nitrobenzylidene)-2-naphthohydrazide, can be analyzed through various spectroscopic and computational methods. Techniques such as vibrational spectroscopy, X-ray crystallography, and density functional theory (DFT) calculations provide insights into the compound's geometry, electronic structure, and intra-molecular interactions. These studies can reveal the presence of hydrogen bonding and the impact of substituents on the molecule's overall stability and reactivity (A. K. Srivastava et al., 2014).

Chemical Reactions and Properties

Hydrazide compounds are known for their reactivity towards various chemical reagents, enabling a range of transformations. The nitro group and the hydrazide moiety contribute to the compound's ability to undergo redox reactions, nucleophilic substitutions, and condensation reactions. These properties make hydrazides versatile intermediates in organic synthesis and potential candidates for further functionalization (S. M. Somagond et al., 2018).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are influenced by its molecular geometry and the nature of its substituents. X-ray crystallography studies can provide detailed information on the compound's crystalline structure, including molecular packing and intermolecular interactions, which are crucial for understanding its physical behavior (G. Cheng et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound are defined by its functional groups. The hydrazide group, combined with the nitro and hydroxy substituents, contributes to the compound's acidity, reactivity towards electrophiles and nucleophiles, and potential for forming hydrogen bonds. These properties are crucial for the compound's interactions with biological molecules and its potential applications in material science and catalysis (Suzana et al., 2017).

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

3-Hydroxy-N'-(4-nitrobenzylidene)-2-naphthohydrazide and its derivatives have been synthesized and evaluated for their antimicrobial properties. A study by Kumar et al. (2011) found that compounds with nitro substituents on the phenyl ring of aromatic acids demonstrated notable antimicrobial activity (Kumar et al., 2011).

Catalytic Applications in Oxidation Reactions

Monfared et al. (2010) investigated oxovanadium(V) complexes of hydrazone Schiff base ligands derived from 3-hydroxy-2-naphthohydrazide. These complexes were found to be effective catalysts for the oxidation of various olefins, demonstrating significant catalytic activity (Monfared et al., 2010).

Antilipase Potential and Molecular Docking

Amereih et al. (2020) synthesized N’-(2-Hydroxy-5-nitrobenzylidene) naphthalene-2-sulfonohydrazide, a compound with a structure similar to this compound. This compound exhibited potential as a lipase enzyme inhibitor and also showed antimicrobial activity against several bacteria, including MRSA and P. aeruginosa (Amereih et al., 2020).

Development of New Chemosensors

Roy et al. (2017) synthesized Schiff-base molecules including derivatives of this compound. These compounds were found to be selective fluorescent chemosensors for Al3+, demonstrating the potential for use in detecting specific metal ions (Roy et al., 2017).

Crystal Structure and Antibacterial Activity

Lei et al. (2015) explored the crystal structures and antibacterial activities of various hydrazone compounds, including those derived from 4-nitrobenzylidene hydrazide. The study revealed the significance of molecular structure in determining the antibacterial effectiveness of these compounds (Lei et al., 2015).

properties

IUPAC Name

3-hydroxy-N-[(E)-(4-nitrophenyl)methylideneamino]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-17-10-14-4-2-1-3-13(14)9-16(17)18(23)20-19-11-12-5-7-15(8-6-12)21(24)25/h1-11,22H,(H,20,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCRVZJQOJEOAB-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-N'-(4-nitrobenzylidene)-2-naphthohydrazide

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